molecular formula C12H11N3OS B12010984 2-Furaldehyde, 4-phenylthiosemicarbazone CAS No. 31397-09-8

2-Furaldehyde, 4-phenylthiosemicarbazone

Cat. No.: B12010984
CAS No.: 31397-09-8
M. Wt: 245.30 g/mol
InChI Key: VEVZWLDVAFRIQA-UKTHLTGXSA-N
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Description

2-Furaldehyde, 4-phenylthiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furaldehyde, 4-phenylthiosemicarbazone typically involves the condensation reaction between 2-furaldehyde and 4-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Furaldehyde, 4-phenylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiosemicarbazide derivatives.

    Substitution: Various substituted furan derivatives.

Mechanism of Action

The mechanism of action of 2-furaldehyde, 4-phenylthiosemicarbazone involves its interaction with various molecular targets. In biological systems, it can bind to metal ions, forming complexes that interfere with essential enzymatic processes. This can lead to the inhibition of cell growth and proliferation, particularly in cancer cells . The compound’s ability to form stable complexes with metals also underlies its antimicrobial activity, as it can disrupt metal-dependent processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furaldehyde, 4-phenylthiosemicarbazone is unique due to its specific combination of the furan ring and the thiosemicarbazone group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry, biology, and medicine.

Properties

CAS No.

31397-09-8

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

IUPAC Name

1-[(E)-furan-2-ylmethylideneamino]-3-phenylthiourea

InChI

InChI=1S/C12H11N3OS/c17-12(14-10-5-2-1-3-6-10)15-13-9-11-7-4-8-16-11/h1-9H,(H2,14,15,17)/b13-9+

InChI Key

VEVZWLDVAFRIQA-UKTHLTGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CO2

Origin of Product

United States

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